
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol
Overview
Description
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by reduction. One common method includes the following steps:
Formation of Grignard Reagent: Reacting 4-(trifluoromethoxy)benzaldehyde with magnesium in the presence of anhydrous ether to form the Grignard reagent.
Addition Reaction: The Grignard reagent is then reacted with propanal to form the corresponding alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with palladium catalyst, LiAlH4.
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Corresponding ketone or carboxylic acid.
Reduction: Corresponding alkane.
Substitution: Corresponding chloride or other substituted products.
Scientific Research Applications
Organic Synthesis
Role as a Reagent
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol serves as a crucial reagent in organic synthesis. It is utilized in the formation of various organic compounds through nucleophilic substitution reactions and coupling reactions.
Case Study: Trifluoromethoxylation Reactions
In trifluoromethoxylation reactions, this compound acts as a precursor to synthesize CF₃O-containing compounds. The reactions typically require specific conditions such as temperature control and the presence of catalysts to achieve optimal yields.
Medicinal Chemistry
Pharmaceutical Applications
The unique trifluoromethoxy functional group imparts significant biological activity to this compound. It is explored as an intermediate in the synthesis of pharmaceuticals targeting various therapeutic areas, including anti-inflammatory and anticancer drugs.
Case Study: Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of this compound exhibit enhanced bioactivity due to improved solubility and metabolic stability. For instance, modifications to the propan-1-ol backbone have led to compounds with promising anticancer properties.
Materials Science
Application in Material Synthesis
In materials science, this compound is employed as a precursor for synthesizing materials with unique properties. Its incorporation into polymer matrices enhances thermal stability and chemical resistance.
Case Study: Development of Fluorinated Polymers
Studies on fluorinated polymers synthesized using this compound have shown improved hydrophobicity and durability compared to non-fluorinated counterparts, making them suitable for applications in coatings and adhesives.
Analytical Chemistry
Use as a Solvent
This compound is also utilized as a solvent in various chemical reactions due to its ability to dissolve a wide range of substances. Its effectiveness as a solvent can lead to increased reaction yields and improved purity of products.
Case Study: High-Performance Liquid Chromatography (HPLC)
In HPLC applications, this compound has been used as a mobile phase modifier, enhancing the separation efficiency of complex mixtures in analytical assays.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol is primarily influenced by the trifluoromethoxy group, which can enhance the compound’s lipophilicity and metabolic stability. This group can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Trifluoromethyl)phenyl)propan-1-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(4-Methoxyphenyl)propan-1-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(4-(Trifluoromethoxy)phenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
The presence of the trifluoromethoxy group in 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Biological Activity
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol, also known as 3-Amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol, is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C12H14F3NO2
- Molecular Weight : Approximately 219.207 g/mol
- Functional Groups : An amino group, a hydroxyl group, and a trifluoromethoxy-substituted phenyl ring.
The trifluoromethoxy group enhances the compound's metabolic stability and lipophilicity, which are crucial for biological activity. The presence of amino and hydroxyl groups allows for potential hydrogen bonding interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is particularly relevant in the context of various metabolic pathways.
- Receptor Interaction : It can act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways. This duality in action suggests a broad therapeutic potential.
- Hydrogen Bonding : The amino and hydroxyl groups provide sites for hydrogen bonding, which can enhance interactions with biomolecules, potentially leading to increased biological efficacy .
Cytotoxicity Studies
Research has shown that compounds with similar structural features exhibit varying degrees of cytotoxicity against cancer cell lines. For example:
- Cytotoxicity against MCF-7 Cells : Compounds with trifluoromethoxy substitutions have demonstrated moderate inhibition of breast cancer cell lines, indicating potential anti-cancer properties .
Enzyme Inhibition Profiles
Studies have indicated that the compound exhibits inhibitory effects on cholinesterases:
- Inhibition Constants (IC50) : For related compounds within the same class, IC50 values have been reported around 10–20 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that this compound may possess similar inhibitory characteristics .
Structure–Activity Relationship (SAR)
The presence of the trifluoromethoxy group has been correlated with enhanced biological activity due to:
- Increased metabolic stability.
- Enhanced lipid solubility leading to better membrane permeability.
Table 1 summarizes various compounds related to this compound and their biological activities:
Compound Name | Structure Highlights | IC50 (µM) | Biological Activity |
---|---|---|---|
3-Amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol | Amino and hydroxyl groups | TBD | Potential AChE/BChE inhibitor |
4-(Trifluoromethyl)benzyl alcohol | Lacks amino functionality | TBD | Reduced reactivity |
3-Amino-2-[4-(trifluoromethoxy)phenyl]propan-1-ol | Similar structure | TBD | Varies based on substitution |
Case Studies
Recent studies have highlighted the therapeutic potential of compounds structurally related to this compound in treating conditions such as:
Q & A
Q. Basic: What are the optimal synthetic routes for 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Friedel-Crafts Alkylation : React 4-(trifluoromethoxy)benzene with propanal in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate 3-(4-(trifluoromethoxy)phenyl)propanal .
Reduction : Reduce the aldehyde to the alcohol using NaBH₄ or LiAlH₄ in anhydrous THF or ethanol .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from a solvent like dichloromethane/hexane to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. Basic: How is the structural configuration of this compound validated?
Methodological Answer:
Use a combination of spectroscopic and computational methods:
- NMR : Analyze ¹H (δ 1.6–1.8 ppm for CH₂, δ 3.6–3.8 ppm for OH) and ¹³C (δ 70–75 ppm for C-OH) signals. The trifluoromethoxy group shows a distinct ¹⁹F NMR peak at δ −58 to −60 ppm .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ at m/z 235.08 (C₁₀H₁₁F₃O₂) .
- X-ray Crystallography : For crystalline derivatives, resolve the spatial arrangement of the trifluoromethoxy group and hydroxyl moiety .
Q. Advanced: What mechanistic role does the trifluoromethoxy group play in modulating the compound’s reactivity and biological interactions?
Methodological Answer:
The trifluoromethoxy (-OCF₃) group:
- Enhances Lipophilicity : Increases logP by ~0.5–1.0 units compared to methoxy (-OCH₃), improving membrane permeability in cellular assays .
- Electron-Withdrawing Effects : Stabilizes intermediates in nucleophilic substitutions (e.g., SN2 reactions) via inductive effects, as shown in kinetic studies using Hammett plots .
- Metabolic Stability : Reduces oxidative metabolism in liver microsome assays (e.g., rat CYP450 isoforms), confirmed via LC-MS metabolite profiling .
Q. Advanced: How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or GPCRs). The trifluoromethoxy group’s steric bulk and polarity influence binding affinity scores .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key interactions include hydrogen bonding (OH group) and hydrophobic contacts (CF₃) .
QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with IC₅₀ data from enzyme inhibition assays to predict bioactivity .
Q. Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood due to potential vapor inhalation risks .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA code D001) .
- Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent oxidation .
Q. Advanced: How does the compound’s stereochemistry influence its activity in chiral environments?
Methodological Answer:
- Enantiomeric Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers. Assign configurations via circular dichroism (CD) spectroscopy .
- Biological Assays : Compare IC₅₀ values of (R)- and (S)-enantiomers in receptor-binding assays (e.g., β-adrenergic receptors). A 10–100x difference in potency is common due to steric mismatches .
Q. Basic: What analytical techniques quantify this compound in complex matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column with MRM transitions m/z 235 → 153 (quantifier) and 235 → 109 (qualifier). LOD: 0.1 ng/mL in plasma .
- GC-FID : Derivatize with BSTFA to form TMS ethers. Retention time: ~12.3 min (HP-5MS column) .
Q. Advanced: What strategies mitigate contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., tamoxifen for estrogen receptors) and replicate across labs .
- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL, applying Bayesian models to resolve outliers .
- Probe Studies : Use isotopic labeling (¹⁴C or ³H) to confirm target engagement in live-cell imaging .
Tables
Table 1: Key Physicochemical Properties
Property | Value | Method (Reference) |
---|---|---|
Molecular Weight | 234.19 g/mol | HRMS |
logP | 2.8 ± 0.2 | Shake-flask (octanol/water) |
Melting Point | 45–47°C | DSC |
Table 2: Comparison of Synthetic Yields
Method | Yield (%) | Purity (%) | Reference |
---|---|---|---|
Friedel-Crafts + NaBH₄ | 68 | 98 | |
Grignard + Oxidation | 52 | 95 |
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGLBUFMUXDVBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676344 | |
Record name | 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000519-40-3 | |
Record name | 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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